molecular formula C14H9N3O4 B11416845 N-(1,2-benzoxazol-3-yl)-3-nitrobenzamide

N-(1,2-benzoxazol-3-yl)-3-nitrobenzamide

Cat. No.: B11416845
M. Wt: 283.24 g/mol
InChI Key: FIHMBHXRLRSBTA-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-3-nitrobenzamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)-3-nitrobenzamide typically involves the cyclization of o-aminophenols with nitrobenzoyl chlorides. One common method includes the reaction of 2-aminophenol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Cyclization: Acid catalysts, heat.

Major Products Formed

    Reduction: Formation of N-(1,2-benzoxazol-3-yl)-3-aminobenzamide.

    Substitution: Formation of various substituted benzoxazole derivatives.

    Cyclization: Formation of polycyclic heterocycles.

Scientific Research Applications

N-(1,2-benzoxazol-3-yl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving benzoxazole derivatives.

    Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzoxazole moiety can bind to specific proteins or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2-benzoxazol-3-yl)-3-nitrobenzamide is unique due to the presence of both benzoxazole and nitrobenzamide moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H9N3O4

Molecular Weight

283.24 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-3-nitrobenzamide

InChI

InChI=1S/C14H9N3O4/c18-14(9-4-3-5-10(8-9)17(19)20)15-13-11-6-1-2-7-12(11)21-16-13/h1-8H,(H,15,16,18)

InChI Key

FIHMBHXRLRSBTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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